Structural and Physicochemical Profiling of 2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic Acid: A Master Guide for Fragment-Based Drug Design
Structural and Physicochemical Profiling of 2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic Acid: A Master Guide for Fragment-Based Drug Design
The pursuit of novel therapeutics relies heavily on the identification of privileged molecular scaffolds that offer both structural rigidity and versatile functionalization. 2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid (CAS: 1557023-06-9) represents a highly specialized bipyrimidine building block. This technical guide dissects its molecular weight parameters, 3D conformational dynamics, and the rigorous experimental workflows required for its structural validation in modern drug discovery.
Physicochemical Profiling and Molecular Weight Parameters
In Fragment-Based Drug Discovery (FBDD), the physicochemical profile of a starting scaffold dictates the pharmacokinetic trajectory of the final drug candidate. Understanding the exact quantitative parameters of this molecule is the first step in rational drug design.
| Property | Value |
| Chemical Name | 2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid |
| CAS Registry Number | 1557023-06-9 |
| Molecular Formula | C9H6N4O2[1] |
| Molecular Weight | 202.17 g/mol [1] |
| Hydrogen Bond Donors | 1 (Carboxylic Acid -OH) |
| Hydrogen Bond Acceptors | 6 (4 Pyrimidine N, 2 Carboxylic O) |
| Rotatable Bonds | 2 (C2-C5' biaryl axis, C4-COOH axis) |
Causality in Design: With a molecular weight of precisely 202.17 g/mol , this compound perfectly aligns with the "Rule of Three" for ideal drug fragments (MW < 300 Da). This low molecular weight provides a critical mass buffer. It allows medicinal chemists to perform extensive synthetic elaborations—such as amide couplings at the C4-carboxylic acid—without breaching the Lipinski Rule of 5 threshold (MW < 500 Da) in the final optimized lead.
3D Structural Architecture & Conformational Dynamics
The 3D topology of 2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid is defined by the C2-C5' biaryl linkage connecting the two electron-deficient pyrimidine rings.
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Dihedral Angle and Steric Tuning: While extensive π-conjugation would theoretically drive the two aromatic rings into absolute coplanarity, steric repulsion between the ortho-hydrogens of the pyrimidin-5-yl ring and the N1/N3 lone pairs of the primary pyrimidine ring induces a slight dihedral twist. This twisted 3D conformation is highly advantageous; it prevents the molecule from becoming excessively flat (which often leads to poor aqueous solubility due to crystal stacking) while maintaining enough rigidity to slot precisely into narrow kinase hinge regions[2].
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Hydrogen Bonding Network: The scaffold is armed with a dense network of hydrogen bond acceptors (four ring nitrogens, two carboxylic oxygens) and one donor (the carboxylic -OH). This allows for multipoint anchoring within target protein active sites, a hallmark of efficacious bipyrimidine-derived oncology drugs[3].
3D conformational dynamics and interaction nodes of the bipyrimidine scaffold.
Significance in Modern Drug Discovery
Bipyrimidine scaffolds are heavily utilized in the design of next-generation therapeutics, particularly kinase inhibitors and anticancer agents targeting ErbB family receptors and cell lines like MCF-7 and A549[2].
The electron-withdrawing nature of the dual pyrimidine rings significantly lowers the pKa of adjacent C-H bonds and hardens the molecule against oxidative metabolism by cytochrome P450 enzymes[4]. Furthermore, the carboxylic acid moiety serves as an orthogonal synthetic handle. This enables rapid late-stage diversification without disrupting the core pharmacophore, allowing researchers to rapidly iterate through Structure-Activity Relationship (SAR) campaigns.
Self-Validating Experimental Workflows for Structural Elucidation
To confidently utilize this scaffold in structure-based drug design (SBDD), its 3D conformation and atom connectivity must be empirically validated. The following protocols are designed as self-validating systems to ensure absolute scientific integrity.
Workflow A: X-Ray Crystallography
Causality: Rigid, planar aromatic systems often suffer from rapid, amorphous precipitation during crystallization attempts. To counteract this, hanging drop vapor diffusion is utilized to ensure a slow, controlled approach to supersaturation, yielding high-diffraction-quality single crystals.
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Sample Preparation: Solubilize the compound in a minimal volume of a DMSO/water mixture, ensuring >95% purity via LC-MS to prevent crystal lattice defects.
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Crystallization: Set up hanging drop vapor diffusion plates at 20°C. Use a sparse-matrix screen to identify optimal precipitant conditions (e.g., PEG 4000).
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Diffraction & Cryo-Cooling: Harvest crystals and flash-cool to 100K using liquid nitrogen. Causality: Cryo-cooling minimizes radiation damage from the X-ray beam and reduces the thermal displacement of atoms, yielding higher resolution data.
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Phasing & Refinement: Solve the phase problem using direct methods (due to the high resolution typically achievable with small molecules).
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Self-Validation Checkpoint: The structural model is inherently validated by calculating the R-work and R-free values. An R-free < 0.25 and a gap of < 0.05 between R-work and R-free confirm that the 3D model accurately represents the diffraction data without overfitting.
Workflow B: Multidimensional NMR Spectroscopy
Causality: The strong intermolecular hydrogen bonding of the carboxylic acid induces aggregation in non-polar solvents. Therefore, DMSO-d6 is mandated as the solvent to disrupt these aggregates and provide sharp, resolvable resonance peaks.
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.
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1D Acquisition: Acquire 1H and 13C spectra at 298K using a 500 MHz spectrometer.
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2D Acquisition (HMBC & HSQC): Acquire Heteronuclear Single Quantum Coherence (HSQC) to map direct C-H bonds, and Heteronuclear Multiple Bond Correlation (HMBC) to map long-range (2-3 bond) couplings.
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Self-Validation Checkpoint: The 1D assignments are not taken at face value; they are internally validated by the HMBC data. Specifically, the observation of a cross-peak between the C5' proton of the secondary pyrimidine ring and the C2 carbon of the primary ring unequivocally proves the biaryl connectivity, serving as an absolute validation of the molecular structure.
Self-validating multidimensional NMR workflow for structural elucidation.
References
- "CAS#:1557023-06-9 | 2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid", ChemSrc.
- "Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds", RSC Advances.
- "Design, Synthesis, Computational Studies and Evaluation of Novel Hybrid Bipyrimidine Analogues for Anticancer Activity against MCF-7 and A549 Cell Lines", ResearchGate.
- "A deconstruction–reconstruction strategy for pyrimidine diversification", NIH PMC.
Sources
- 1. CAS#:1557023-06-9 | 2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 4. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
